molecular formula C9H14O3 B12640051 8,8-Dimethyl-1,7,9-trioxaspiro[4.5]dec-3-ene CAS No. 918952-55-3

8,8-Dimethyl-1,7,9-trioxaspiro[4.5]dec-3-ene

Cat. No.: B12640051
CAS No.: 918952-55-3
M. Wt: 170.21 g/mol
InChI Key: GSXPGHVXIGAJQF-UHFFFAOYSA-N
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Description

8,8-Dimethyl-1,7,9-trioxaspiro[45]dec-3-ene is a spiroacetal compound characterized by its unique trioxaspiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-Dimethyl-1,7,9-trioxaspiro[4.5]dec-3-ene typically involves the formation of the spiroacetal ring system. One common method includes the reaction of a suitable diol with an aldehyde or ketone under acidic conditions to form the spiroacetal structure. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

8,8-Dimethyl-1,7,9-trioxaspiro[4.5]dec-3-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

8,8-Dimethyl-1,7,9-trioxaspiro[4.5]dec-3-ene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying spiroacetal chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 8,8-Dimethyl-1,7,9-trioxaspiro[4.5]dec-3-ene involves its interaction with specific molecular targets and pathways. The compound’s spiroacetal structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-: A similar spiroacetal compound with a different substitution pattern.

    1,6,9-Tri-oxaspiro[4.5]decane: Another spiroacetal with a different oxygen arrangement in the ring system.

Uniqueness

8,8-Dimethyl-1,7,9-trioxaspiro[4.5]dec-3-ene is unique due to its specific trioxaspiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

918952-55-3

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

8,8-dimethyl-1,7,9-trioxaspiro[4.5]dec-3-ene

InChI

InChI=1S/C9H14O3/c1-8(2)11-6-9(7-12-8)4-3-5-10-9/h3-4H,5-7H2,1-2H3

InChI Key

GSXPGHVXIGAJQF-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC2(CO1)C=CCO2)C

Origin of Product

United States

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